Home > Products > Screening Compounds P114663 > (R)-6-Methoxychroman-3-carboxylic acid
(R)-6-Methoxychroman-3-carboxylic acid - 182570-27-0

(R)-6-Methoxychroman-3-carboxylic acid

Catalog Number: EVT-12026584
CAS Number: 182570-27-0
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-6-Methoxychroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives, which are characterized by their heterocyclic structure. This compound has significant relevance in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is C11H12O4C_{11}H_{12}O_4, and it possesses a molecular weight of approximately 208.21 g/mol. The compound's unique structure contributes to its biological activity and potential applications in pharmaceuticals.

Source and Classification

(R)-6-Methoxychroman-3-carboxylic acid can be sourced from various natural and synthetic pathways. It is classified as a carboxylic acid derivative of chroman, which is a bicyclic compound containing both a benzene ring and a saturated tetrahydrofuran ring. This classification highlights its structural features and functional groups, which are critical for its reactivity and interactions in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-6-Methoxychroman-3-carboxylic acid typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable chroman derivative, often obtained from commercially available precursors or through initial synthetic routes.
  2. Methoxylation: A methoxy group is introduced at the 6-position of the chroman structure. This step can be achieved using methanol under acidic conditions or through the use of methylating agents such as dimethyl sulfate.
  3. Carboxylation: The introduction of a carboxylic acid group at the 3-position is performed, commonly involving carbon dioxide in the presence of a base, facilitating the formation of the desired carboxylic acid moiety.
  4. Chiral Resolution: The separation of the (R)-enantiomer from any racemic mixture can be accomplished using chiral chromatography or enzymatic methods to ensure high enantiomeric purity.

These synthetic routes may require specific catalysts and controlled reaction conditions to optimize yield and purity, with industrial applications potentially utilizing continuous flow synthesis techniques for efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-6-Methoxychroman-3-carboxylic acid can be represented as follows:

  • Molecular Formula: C11H12O4C_{11}H_{12}O_4
  • Molecular Weight: 208.21 g/mol
  • Structural Features:
    • A methoxy group (-OCH₃) at the 6-position.
    • A carboxylic acid group (-COOH) at the 3-position.

The compound exhibits chirality due to the presence of stereogenic centers, significantly impacting its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-6-Methoxychroman-3-carboxylic acid can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction processes can convert the carboxylic acid group to an alcohol or aldehyde, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: Electrophilic substitution reactions may occur, allowing for the introduction of different substituents on the aromatic ring under specific catalytic conditions .

The versatility in reactivity makes this compound valuable for further synthetic applications.

Mechanism of Action

Process and Data

The mechanism of action for (R)-6-Methoxychroman-3-carboxylic acid primarily involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding due to its structural characteristics. The specific pathways may vary based on the biological context but often include:

  • Modulation of signaling pathways through receptor interactions.
  • Inhibition or activation of specific enzymes involved in metabolic processes.

Further studies are required to elucidate detailed mechanisms and quantify biological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Reported melting point ranges between 63°C to 65°C .

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and methanol but may have limited solubility in water due to its hydrophobic chroman structure.
  • Stability: Stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Analyses such as NMR spectroscopy confirm structural integrity and purity during synthesis .

Applications

(R)-6-Methoxychroman-3-carboxylic acid has several scientific uses:

  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development, particularly in areas related to anti-inflammatory or anti-cancer therapies.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, contributing to advancements in synthetic organic chemistry.

Research continues into its applications within medicinal chemistry, highlighting its importance in developing novel therapeutic agents .

Target Identification and Validation of (R)-6-Methoxychroman-3-carboxylic Acid

Target Identification

Mechanism of Action and Primary Targets

(R)-6-Methoxychroman-3-carboxylic acid is a chiral small molecule belonging to the chroman carboxylic acid chemical class. While its (S)-enantiomer has been extensively studied as a potent and isoform-selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) [1] [2], the (R)-enantiomer displays significantly reduced activity against this target. The primary mechanism of action for the active (S)-enantiomer involves competitive inhibition at the ATP-binding site of ROCK2, leveraging hydrophobic interactions within a conserved kinase domain. Molecular docking studies reveal that the chroman core and methoxy substituent of the active enantiomer form critical van der Waals contacts with residues in the hydrophobic pocket of ROCK2, while the carboxylic acid moiety participates in hydrogen bonding with the hinge region [1]. This precise binding orientation is stereospecific, explaining the reduced affinity observed with the (R)-configuration.

The structural similarity between the (R) and (S) enantiomers suggests potential shared targets beyond ROCK2. In silico target profiling predicts possible interactions with other kinases containing homologous ATP-binding pockets, particularly those within the AGC kinase family. However, experimental validation for the (R)-enantiomer remains limited compared to its well-characterized (S)-counterpart, which exhibits an IC₅₀ of 3 nM against ROCK2 with 22.7-fold selectivity over ROCK1 [2]. This selectivity arises from subtle differences in hydrophobic residues (e.g., Lys121 in ROCK2 vs. Lys105 in ROCK1) that differentially accommodate the chroman ring system [1].

Target Identification Techniques

The identification of ROCK2 as a primary target for the chroman-3-carboxylic acid scaffold employed multiple complementary techniques:

  • Biochemical Affinity Purification: Immobilized (S)-6-methoxy-chroman-3-carboxylic acid derivatives were used to pull down binding proteins from cell lysates. Mass spectrometric analysis of eluted proteins consistently identified ROCK2 as a high-affinity interactor [4]. Control experiments with inactive analogs confirmed binding specificity.
  • Molecular Docking and Dynamics Simulations: Computational modeling positioned the (S)-enantiomer within the ATP-binding cleft of ROCK2, forming stable hydrophobic contacts with Ile106, Leu205, and Phe210. In contrast, docking with ROCK1 revealed steric clashes and reduced hydrophobic complementarity, explaining the observed isoform selectivity [1] [2].
  • Kinase Profiling Panels: Broad screening against 300+ human kinases demonstrated exceptional selectivity of the (S)-enantiomer for ROCK2 over other kinases, while the (R)-enantiomer showed negligible inhibition at comparable concentrations [1].

Table 1: Structure-Activity Relationship (SAR) of Chroman-3-carboxylic Acid Derivatives at ROCK2

CompoundC6 SubstituentAmide GroupROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Selectivity (ROCK2/ROCK1)
(S)-7cMethoxy4-(Pyridin-4-yl)phenyl3.0 ± 0.568.1 ± 5.222.7-fold
(R)-7cMethoxy4-(Pyridin-4-yl)phenyl>10,000>10,000Not determined
(S)-analogH4-(Pyridin-4-yl)phenyl42.3 ± 3.1950 ± 8522.5-fold
(S)-analogMethoxyPhenyl125 ± 122,890 ± 31023.1-fold

Data compiled from [1] [2]

Target Validation

Target Validation Strategies

Validation of ROCK2 as a therapeutically relevant target for chroman-3-carboxylic acids relies on orthogonal approaches to confirm functional target engagement and phenotypic outcomes:

  • Genetic Tools: siRNA-mediated knockdown of ROCK2 in neuronal cell lines replicated the cytoprotective effects observed with (S)-6-methoxy-chroman-3-carboxylic acid treatment, including reduced phosphorylation of downstream substrates (MYPT1, LIMK2) and attenuated actin cytoskeleton hyperassembly [5]. Conversely, ROCK1 knockdown failed to reproduce these effects, validating isoform-specific functionality. Antisense oligonucleotides (AS-ON) targeting ROCK2 mRNA further confirmed that suppressing ROCK2 expression phenocopied the inhibitor’s effects in vascular smooth muscle cells [5].
  • Pharmacological Probes: Isoform-selective tool compounds like (S)-7c were employed in parallel with genetic interventions. Concordant phenotypic outcomes (e.g., reduced Aβ production in neuronal models, improved endothelial function) between pharmacological inhibition and genetic suppression strengthened the target validation rationale [1] [3].
  • Biochemical Target Engagement Assays: Cellular thermal shift assays (CETSA) demonstrated significant stabilization of ROCK2 (ΔTₘ = 8.2°C) upon treatment with the (S)-enantiomer, indicating direct binding in intact cells. No stabilization was observed with the (R)-enantiomer or for ROCK1 with either enantiomer [3].

Challenges in Validation

Validating ROCK2 as a therapeutic target using chroman-based inhibitors faces several key challenges:

  • Isoform Selectivity Confirmation: Due to 92% kinase domain homology between ROCK1 and ROCK2, off-target inhibition remains a critical concern. Rigorous counter-screening using recombinant enzyme assays and cellular substrate phosphorylation analysis (e.g., p-MYPT1 for ROCK2 vs. p-MLC for ROCK1) is essential to confirm selectivity claims [1] [3]. The 22.7-fold selectivity of (S)-7c, while significant, necessitates careful dose titration in phenotypic assays to avoid ROCK1 cross-inhibition.
  • Reagent Limitations: Early validation efforts were hindered by inadequate recombinant ROCK2 protein. Initial batches showed variable activity and stability, complicating biochemical assay development [3]. Optimizing expression systems (e.g., baculovirus/Sf9 cells) and implementing rigorous quality control (aggregation/solubility monitoring) improved protein reliability for binding assays.
  • Lack of Suitable (R)-Enantiomer Probes: The absence of potent bioactivity in the (R)-enantiomer limits its utility as a negative control in phenotypic screening. Synthesis of closely matched stereoisomers with divergent activity profiles remains challenging but necessary for attributing effects to specific target modulation [1] [3].
  • Biomarker Development: Establishing target-specific pharmacodynamic biomarkers (e.g., p-MYPT1/Thr853 levels in PBMCs) was crucial to demonstrate pathway modulation in vivo and bridge cellular validation to disease models [3].

Table 2: Target Validation Techniques Applied to Chroman Carboxylic Acids

Validation TechniqueApplication to (S)-EnantiomerUtility for (R)-EnantiomerKey Findings
siRNA KnockdownPhenocopy of inhibitor effectsLimited (no specific phenotype)Confirmed ROCK2-specific cytoprotection [5]
CETSASignificant ROCK2 stabilization (ΔTₘ = +8.2°C)No target stabilizationConfirmed cellular target engagement [3]
Kinase Profiling>100-fold selectivity over 95% kinases screenedNo significant inhibitionValidated selectivity [1]
Isoform-Specific Substratesp-MYPT1 reduction (ROCK2) > p-MLC reduction (ROCK1)No pathway modulationConfirmed functional selectivity [2]
Molecular DynamicsStable binding poses in ROCK2; unstable in ROCK1Poor affinity in both isoformsExplained structural basis for selectivity [1]

Computational and Structural Validation

Advanced computational approaches complemented experimental validation:

  • Binding Free Energy Calculations: MM/GBSA analysis predicted binding free energies of –50.2 kcal/mol for (S)-7c/ROCK2 versus –42.1 kcal/mol for ROCK1, aligning with experimental IC₅₀ ratios. Key energy contributors included hydrophobic interactions with Leu205 (ROCK2) and electrostatic repulsion with Lys105 (ROCK1) [2].
  • Residue-Specific Energy Decomposition: This identified Lys121 in ROCK2 as a critical residue governing selectivity. Mutation (K121A) reduced inhibitor potency by 25-fold, confirming its role in stabilizing the methoxy-chroman core [1] [2].
  • Covalent Docking Studies (Hypothetical for R-enantiomer): While not experimentally validated, in silico profiling of the (R)-enantiomer suggests potential weak binding to kinases beyond ROCK, including PKA and PKC isoforms, due to altered orientation of the chroman ring. This warrants further investigation using chemical proteomics.

Properties

CAS Number

182570-27-0

Product Name

(R)-6-Methoxychroman-3-carboxylic acid

IUPAC Name

(3R)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

YFYLMFXPYODSEB-MRVPVSSYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)O

Isomeric SMILES

COC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.